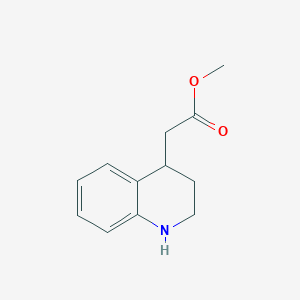

Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. The structure of this compound includes a quinoline ring system that is partially saturated, making it a tetrahydroquinoline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate typically involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate. This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: More saturated tetrahydroquinoline derivatives.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of dyes, antioxidants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, it may inhibit certain enzymes involved in cell proliferation, making it a candidate for anticancer research .

Comparison with Similar Compounds

- Methyl 2-(1,2,3,4-tetrahydroquinolin-6-YL)acetate

- Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate

Comparison: Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is unique due to its specific substitution pattern on the quinoline ring. This substitution can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which are crucial for its potential use in drug development .

Biological Activity

Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is a compound that has garnered attention in medicinal chemistry due to its unique tetrahydroquinoline structure, which is associated with various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound features a tetrahydroquinoline moiety linked to a methyl acetate group. The chemical formula is C12H15NO2, and its molecular weight is approximately 205.26 g/mol. The structural characteristics of this compound may influence its interaction with biological targets and its pharmacological properties.

Biological Activities

Research indicates that compounds with the tetrahydroquinoline structure exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of tetrahydroquinoline can inhibit the growth of various microorganisms. For instance, methyl 2-(1,2,3,4-tetrahydroquinolin-6-YL)acetate has been noted for its antimicrobial properties against certain bacterial strains .

- Anticancer Properties : Tetrahydroquinoline derivatives have been evaluated for their potential anticancer effects. Molecular docking studies suggest that these compounds can interact with cancer-related proteins and pathways .

- Anti-inflammatory Effects : Some tetrahydroquinoline derivatives have demonstrated the ability to modulate inflammatory responses, potentially offering therapeutic avenues for conditions characterized by chronic inflammation .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : This compound has been reported to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. By binding to the active site of this enzyme, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

- Receptor Binding : The compound has shown binding affinity to various receptors involved in inflammatory and cancer pathways. This interaction could lead to modulation of receptor activity and downstream signaling cascades .

Comparative Analysis with Related Compounds

The following table compares this compound with other tetrahydroquinoline derivatives based on their notable activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl 2-(1,2,3,4-tetrahydroquinolin-6-YL)acetate | Tetrahydroquinoline derivative | Antimicrobial |

| Methyl 2-(1-methyl-1,2,3,4-tetrahydroquinolin-4-YL)acetate | Methylated tetrahydroquinoline | Analgesic |

| N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-YL)pyrrolidin-2-one | Tetrahydroquinoline derivative | Anticancer |

This comparison highlights the unique substitution patterns and functional groups that may influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have specifically investigated the biological activities associated with tetrahydroquinoline derivatives:

- Anticancer Studies : A study focused on synthesizing various tetrahydroquinoline derivatives demonstrated their potential as anticancer agents through molecular docking analyses against cancer-related proteins .

- Anti-inflammatory Research : Another investigation revealed that certain tetrahydroquinolines could effectively interact with retinoic acid receptors involved in inflammatory processes. These findings suggest a potential therapeutic application in managing inflammatory diseases .

- Toxicity Assessments : Toxicity studies have also been conducted to evaluate the safety profile of these compounds. Results indicated varying levels of cytotoxicity depending on the specific structural modifications made to the tetrahydroquinoline framework .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)8-9-6-7-13-11-5-3-2-4-10(9)11/h2-5,9,13H,6-8H2,1H3 |

InChI Key |

DBRFPDFFGHMKSP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CCNC2=CC=CC=C12 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.